molecular formula C5H9NO2S B12889525 (2S)-4-Mercaptopyrrolidine-2-carboxylic acid CAS No. 55309-60-9

(2S)-4-Mercaptopyrrolidine-2-carboxylic acid

Cat. No.: B12889525
CAS No.: 55309-60-9
M. Wt: 147.20 g/mol
InChI Key: OYNANFOWNSGDJL-BKLSDQPFSA-N
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Description

(2S)-4-Mercaptopyrrolidine-2-carboxylic acid is a sulfur-containing amino acid derivative It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Mercaptopyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with the preparation of a suitable pyrrolidine derivative.

    Introduction of the Mercapto Group: The mercapto group is introduced through nucleophilic substitution reactions, often using thiol-containing reagents.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form various derivatives with altered functional groups.

    Substitution: The mercapto group can participate in substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Disulfides: Formed through oxidation of the mercapto group.

    Sulfonic Acids: Formed through further oxidation.

    Substituted Pyrrolidines: Formed through substitution reactions.

Scientific Research Applications

(2S)-4-Mercaptopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a biomarker.

    Medicine: Investigated for its therapeutic potential in treating diseases related to sulfur metabolism.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in sulfur metabolism, such as cysteine synthase.

    Pathways: Participates in the biosynthesis of sulfur-containing compounds and in redox reactions within cells.

Comparison with Similar Compounds

    Cysteine: Another sulfur-containing amino acid with similar biochemical properties.

    Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.

    Methionine: An essential amino acid containing sulfur.

Uniqueness: (2S)-4-Mercaptopyrrolidine-2-carboxylic acid is unique due to its specific structural configuration and the presence of both a mercapto group and a pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other sulfur-containing amino acids.

Properties

CAS No.

55309-60-9

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2S)-4-sulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3?,4-/m0/s1

InChI Key

OYNANFOWNSGDJL-BKLSDQPFSA-N

Isomeric SMILES

C1[C@H](NCC1S)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)S

Origin of Product

United States

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